![molecular formula C8H10ClN3 B3213793 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline CAS No. 1127-86-2](/img/structure/B3213793.png)
4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. The process occurs under mild conditions and yields excellent results. Compared to existing methods, this approach offers easier workup and introduces protecting groups at the C2-tert-butyl moiety of the quinazoline ring, allowing for further functionalization .
3.
Molecular Structure Analysis
The molecular formula of 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline is C14H12Cl2N2. It consists of a quinazoline core with an amino group (NH2) and a chlorine atom (Cl) at specific positions .
Scientific Research Applications
Anti-Cancer Activity
Quinazoline derivatives, including 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline, have been found to exhibit significant anti-cancer properties . They are being explored for their potential in cancer treatment and prevention.
Anti-Inflammatory Activity
Quinazoline derivatives have shown promising anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory diseases.
Anti-Bacterial Activity
These compounds have demonstrated antibacterial activity, making them potential candidates for the development of new antibiotics .
Analgesic Activity
Quinazoline derivatives have been found to possess analgesic properties . This suggests potential applications in pain management.
Anti-Viral Activity
Research has indicated that quinazoline derivatives can exhibit anti-viral properties . This opens up possibilities for their use in antiviral drug development.
Anti-Diabetic Activity
Some quinazoline derivatives have shown potential in the treatment of diabetes . This suggests that 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline could be explored for similar applications.
Anti-Hypertensive Activity
Quinazoline derivatives have been used in the treatment of hypertension . This indicates potential applications of 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline in this area.
Anti-Psychotic Activity
Research has suggested that quinazoline derivatives can have anti-psychotic effects . This suggests potential applications in the treatment of various psychiatric disorders.
Mechanism of Action
Target of Action
The primary targets of 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline are some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR) , pantothenate kinase (Mt PanK) , and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These enzymes play crucial roles in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline interacts with its targets by binding to these enzymes, thereby inhibiting their activity . The compound’s high binding affinity towards these enzymes suggests that it may be a promising candidate for the molecular design and development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .
Biochemical Pathways
The inhibition of DHFR, Mt PanK, and Mt DprE1 enzymes disrupts the biochemical pathways that these enzymes are involved in, leading to the death of the Mycobacterium tuberculosis . Additionally, the compound also exhibits high inhibition activity against β-glucosidase , suggesting a potential therapeutic application in the treatment of diabetes .
Result of Action
The molecular and cellular effects of 4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline’s action include the inhibition of essential enzymes in Mycobacterium tuberculosis, leading to the bacterium’s death . In addition, the compound’s inhibitory effect on β-glucosidase could potentially be beneficial in the management of diabetes .
properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFSBRHRGKSGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251805 | |
Record name | 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-chloro-5,6,7,8-tetrahydroquinazoline | |
CAS RN |
1127-86-2 | |
Record name | 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1127-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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